2-oxo-2-phenylethyl 3-(1H-benzotriazol-1-yl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE typically involves the reaction of 2-oxo-2-phenylethyl bromide with 1H-1,2,3-benzotriazole-1-propanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds.
Material Science: This compound is utilized in the development of advanced materials, including polymers and coatings.
Industrial Processes: It serves as an intermediate in the synthesis of other complex molecules used in industrial applications.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE involves its interaction with specific molecular targets. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, thereby modulating their activity . This compound can inhibit or activate various biological pathways depending on its specific structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE: This compound has a similar structure but differs in the position of the benzotriazole moiety.
2-(4-ETHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE: Another similar compound with an ethoxyphenyl group instead of a phenyl group.
Uniqueness
2-OXO-2-PHENYLETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE is unique due to its specific structural configuration, which imparts distinct physicochemical properties and reactivity. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
phenacyl 3-(benzotriazol-1-yl)propanoate |
InChI |
InChI=1S/C17H15N3O3/c21-16(13-6-2-1-3-7-13)12-23-17(22)10-11-20-15-9-5-4-8-14(15)18-19-20/h1-9H,10-12H2 |
InChI Key |
BYJDIXVZFQLYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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